![molecular formula C16H14O B14758413 Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one CAS No. 1022-14-6](/img/structure/B14758413.png)
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-2-ol
- Tricyclo[8.4.1.1(3,8)]hexadeca-1(14),3,5,7,10,12-hexaene-15,16-dione
- Tetramethyl tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaene-2,9,10,11-tetracarboxylate
Uniqueness
Tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one is unique due to its specific tricyclic structure and the presence of multiple double bonds, which confer distinct chemical and physical properties. These features make it particularly valuable in research and industrial applications, where its stability and reactivity are advantageous.
Propriétés
Numéro CAS |
1022-14-6 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaen-2-one |
InChI |
InChI=1S/C16H14O/c17-16-14-10-3-1-6-12(14)8-5-9-13-7-2-4-11-15(13)16/h1-4,6-7,10-11H,5,8-9H2 |
Clé InChI |
CSDMXUHLDVZABA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


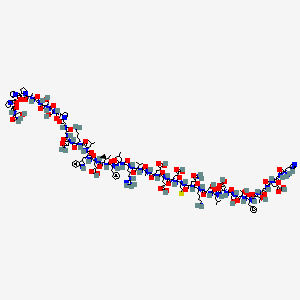
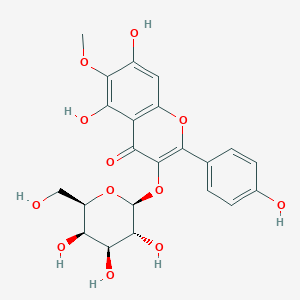
![2(1H)-Pyridinone, 1-[2-(4-bromophenyl)-2-oxoethyl]-](/img/structure/B14758347.png)
![Benzo[cd]indazole](/img/structure/B14758348.png)
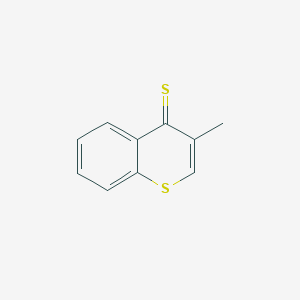
![(2S)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14758366.png)
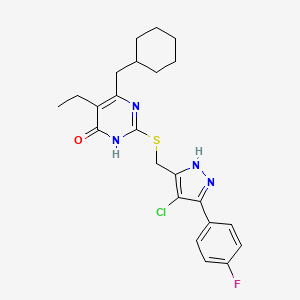
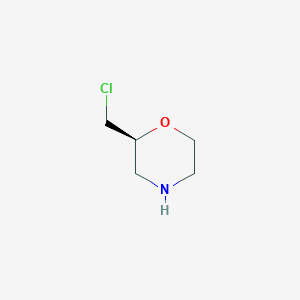
![2,12-Diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylic acid](/img/structure/B14758393.png)

![5-O-tert-butyl 2-O-ethyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-2,5-dicarboxylate](/img/structure/B14758421.png)
![4'-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14758422.png)

![[2-(2,2-Dimethylpropanoylamino)-3-fluorophenyl]boronic acid](/img/structure/B14758430.png)
